molecular formula C17H12ClN4NaO3 B12777033 Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt CAS No. 72639-38-4

Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt

Cat. No.: B12777033
CAS No.: 72639-38-4
M. Wt: 378.7 g/mol
InChI Key: JWODROOIWSBQIW-UHFFFAOYSA-M
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Description

Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound incorporates a heterocyclic pyrazole moiety, which enhances its chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt typically involves a diazo coupling reaction. The process begins with the diazotization of 2-chloroaniline to form the diazonium salt. This intermediate is then coupled with 1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound. The reaction is usually carried out in an acidic medium at low temperatures (0-5°C) to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often isolated and purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with cellular components. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as enzyme inhibition and DNA binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt is unique due to its specific combination of a benzoic acid core, an azo group, and a pyrazole moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

72639-38-4

Molecular Formula

C17H12ClN4NaO3

Molecular Weight

378.7 g/mol

IUPAC Name

sodium;2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzoate

InChI

InChI=1S/C17H13ClN4O3.Na/c1-10-15(20-19-13-8-4-2-6-11(13)17(24)25)16(23)22(21-10)14-9-5-3-7-12(14)18;/h2-9,15H,1H3,(H,24,25);/q;+1/p-1

InChI Key

JWODROOIWSBQIW-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)[O-])C3=CC=CC=C3Cl.[Na+]

Origin of Product

United States

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